Lipophilicity Sweet Spot vs. Halogen Analogs
The compound's computed XLogP3 of 0.2 places it in an optimal CNS range, distinct from the more polar 2-fluoro analog (XLogP3 = -0.4) and much less lipophilic than the 2,6-dichloro analog (XLogP3 > 1.5, inferred) [1][2]. This 0.6–1.5 log unit difference directly influences predicted blood-brain barrier permeability and non-specific tissue binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid: -0.4; 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid: >1.5 (inferred) |
| Quantified Difference | +0.6 log units vs. 2-F analog; <-1.3 log units vs. 2,6-diCl analog |
| Conditions | PubChem computed XLogP3-AA (version 3.0) |
Why This Matters
Selecting the compound with the correct lipophilicity is critical for CNS lead optimization and PROTAC linker design to avoid poor brain exposure or excessive off-target binding.
- [1] PubChem. (2026). 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid (CID 3942648). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3942648 View Source
- [2] PubChem. (2026). 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid (CID 3943794). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/897094-28-9 View Source
